Enzymatic Specificity: (2R)-Pentan-2-amine as Exclusive Amine Dehydrogenase Product vs. Non-Specific Ketone Substrates
(2R)-pentan-2-amine is the direct, stereospecific product of an amine dehydrogenase-catalyzed reaction converting pentan-2-one with NADH and ammonia, representing a defined entry in the BRENDA enzyme database [1]. This enzymatic route offers a defined stereochemical outcome compared to chemical reductive amination of pentan-2-one, which would yield racemic 2-pentanamine (2-pentanamine racemate) without chiral control [1]. The enzymatic specificity for the (R)-enantiomer provides a verifiable synthetic pathway distinction that alternative achiral chemical methods cannot replicate without subsequent resolution steps [1].
| Evidence Dimension | Enzymatic stereospecificity of product formation |
|---|---|
| Target Compound Data | (2R)-pentan-2-amine produced via amine dehydrogenase (EC 1.4.1.18) from pentan-2-one + NADH + NH3 |
| Comparator Or Baseline | Racemic 2-pentanamine from chemical reductive amination (achiral conditions) |
| Quantified Difference | Defined (R)-stereochemistry vs. racemic mixture (0% ee for chemical route without chiral control) |
| Conditions | Amine dehydrogenase-catalyzed reaction: pentan-2-one + NADH + H+ + NH3 = (2R)-pentan-2-amine + NAD+ + H2O [1] |
Why This Matters
Procurement of (2R)-pentan-2-amine derived from or validated against this enzymatic pathway ensures stereochemical integrity traceable to a defined biocatalytic mechanism, distinguishing it from racemic 2-pentanamine that requires additional resolution for enantiopure applications.
- [1] BRENDA Enzyme Database. Ligand (2R)-2-aminopentane - Product in Enzyme-Catalyzed Reactions (EC 1.4.1.18; EC 2.6.1.21). Technische Universität Braunschweig. View Source
